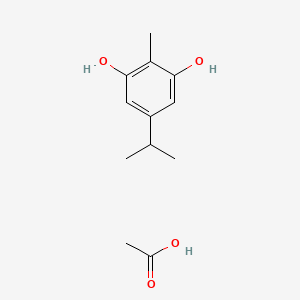
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol is an organic compound that features a benzene ring substituted with a hydroxyl group, a methyl group, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol typically involves the following steps:
Friedel-Crafts Alkylation:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce the hydroxyl group. This involves treating the benzene ring with nitric acid and sulfuric acid to form a nitro compound, which is then reduced to an amine using hydrogen gas and a metal catalyst. The amine is subsequently converted to a hydroxyl group through diazotization and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated benzene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated benzene rings.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
科学研究应用
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. Additionally, the compound’s hydrophobic isopropyl and methyl groups can interact with lipid membranes, altering their properties.
相似化合物的比较
Similar Compounds
Phenol: A benzene ring with a single hydroxyl group.
Cresol: A benzene ring with a hydroxyl group and a methyl group.
Thymol: A benzene ring with a hydroxyl group, a methyl group, and an isopropyl group.
Uniqueness
Acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both hydroxyl and isopropyl groups enhances its hydrophobicity and potential for hydrogen bonding, making it a versatile compound for various applications.
属性
CAS 编号 |
113105-43-4 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
acetic acid;2-methyl-5-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2.C2H4O2/c1-6(2)8-4-9(11)7(3)10(12)5-8;1-2(3)4/h4-6,11-12H,1-3H3;1H3,(H,3,4) |
InChI 键 |
FDBZNWCMTFQRCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1O)C(C)C)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
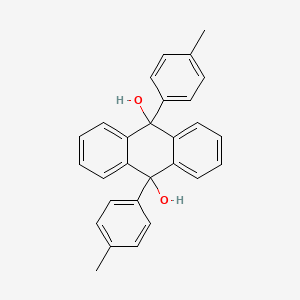
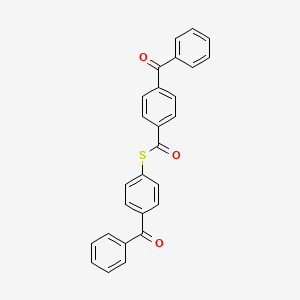
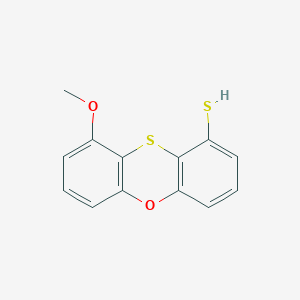
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
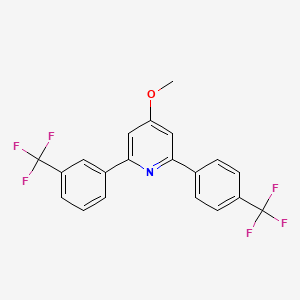
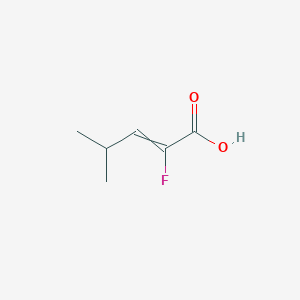

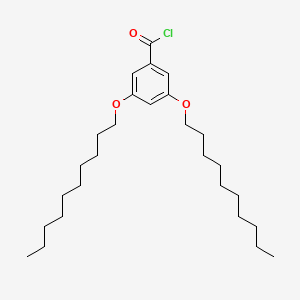
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
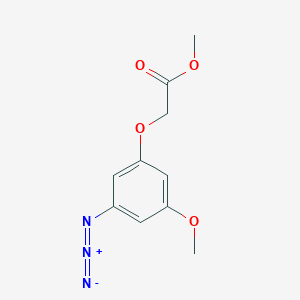
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


